3-Methylisoxazole Pharmacophore: Validated Potency in Nicotinic Receptor Ligands Relative to Parent Scaffolds
The 3-methyl-5-isoxazolyl moiety—which constitutes the core of 2-(3-Methyl-5-isoxazolyl)ethanamine—is a validated pharmacophore for nicotinic acetylcholine receptor (nAChR) modulation. In direct comparative studies, compounds bearing this moiety demonstrate intermediate potency between the high-potency natural product epibatidine and the synthetic agonist ABT-418 [1]. Specifically, epiboxidine, a rigid analog containing the 3-methyl-5-isoxazolyl group, exhibited an approximately 10-fold reduction in potency relative to epibatidine (Ki ~0.045 nM) but was about 17-fold more potent than ABT-418 (Ki ~7.7 nM) in inhibiting [³H]nicotine binding to α4β2 nAChR subtypes [1]. This quantitative positioning establishes the 3-methyl-5-isoxazolyl scaffold as a therapeutically relevant pharmacophore with a balanced potency-toxicity profile [1].
| Evidence Dimension | nAChR α4β2 subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Epiboxidine (3-methyl-5-isoxazolyl-containing analog): Ki ~0.45 nM (estimated from 10-fold less potent than epibatidine) |
| Comparator Or Baseline | Epibatidine: Ki ~0.045 nM; ABT-418: Ki ~7.7 nM |
| Quantified Difference | ~10-fold less potent than epibatidine; ~17-fold more potent than ABT-418 |
| Conditions | Rat cerebral cortical membranes, [³H]nicotine competitive binding assay |
Why This Matters
This data positions compounds containing the 3-methyl-5-isoxazolyl moiety within a well-characterized potency range for nAChR modulation, enabling rational selection for CNS-targeted drug discovery.
- [1] Badio, B.; Garraffo, H. M.; Spande, T. F.; Daly, J. W. Synthesis and nicotinic activity of epiboxidine: an isoxazole analogue of epibatidine. European Journal of Pharmacology, 1997, 321(2), 189-194. View Source
